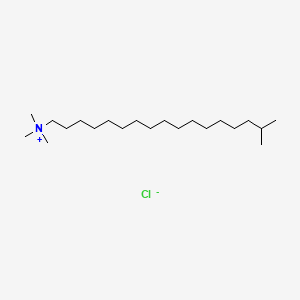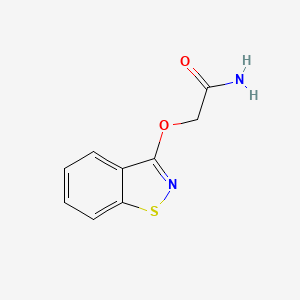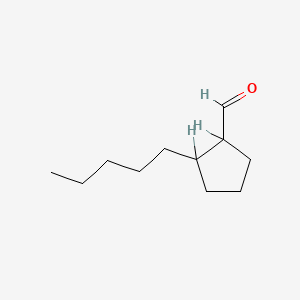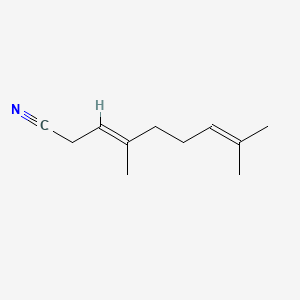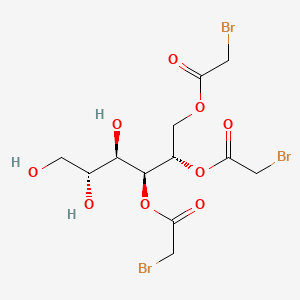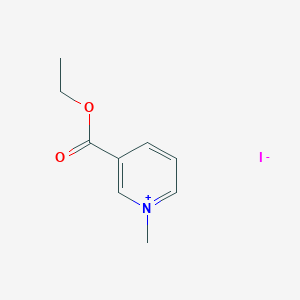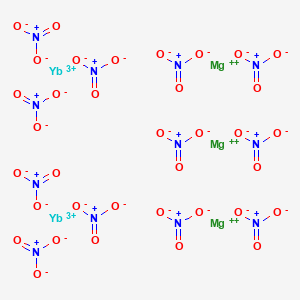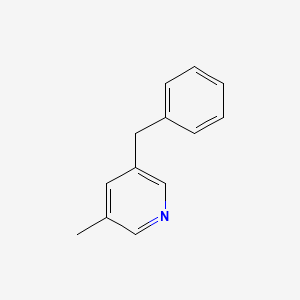
Methylnaphthobenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylnaphthobenzothiophene is an aromatic organic compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylnaphthobenzothiophene can be synthesized through several methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of diverse multisubstituted benzothiophene derivatives . The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is also used to produce thiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of metal catalysts, such as palladium complexes, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methylnaphthobenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives .
Scientific Research Applications
Methylnaphthobenzothiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methylnaphthobenzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, certain derivatives may inhibit the activity of enzymes involved in cancer cell proliferation, while others may modulate inflammatory pathways .
Comparison with Similar Compounds
Methylnaphthobenzothiophene can be compared with other similar compounds, such as:
Benzothiophene: A simpler structure with similar chemical properties but fewer functionalization options.
Thiophene: A five-membered ring with sulfur, lacking the fused benzene ring.
Naphthothiophene: Similar to this compound but without the methyl group.
Properties
CAS No. |
67526-85-6 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-methylnaphtho[1,2-e][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-18-15-9-8-13-7-6-12-4-2-3-5-14(12)17(13)16(11)15/h2-10H,1H3 |
InChI Key |
UHSBBMHBNJJZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C3=C(C=CC4=CC=CC=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




